4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid
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Overview
Description
4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid is a compound that belongs to the family of Fmoc-protected amino acids. It is characterized by its molecular formula C20H15NO4S and a molecular weight of 365.4. This compound is often used in peptide synthesis due to its protective Fmoc group, which helps in the stepwise construction of peptides.
Preparation Methods
The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out under mild conditions to ensure the stability of the Fmoc group .
Chemical Reactions Analysis
4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound interacts with various molecular targets, including enzymes and receptors, to facilitate the formation of peptide bonds.
Comparison with Similar Compounds
4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid is unique due to its thiophene ring, which provides distinct electronic properties compared to other Fmoc-protected amino acids. Similar compounds include:
Fmoc-Phenylalanine: Contains a phenyl ring instead of a thiophene ring.
Fmoc-Tryptophan: Contains an indole ring.
Fmoc-Tyrosine: Contains a phenol group. These compounds share the Fmoc protective group but differ in their side chains, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c22-19(23)17-10-26-11-18(17)21-20(24)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10-11,16H,9H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKAQVIYWVZOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CSC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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